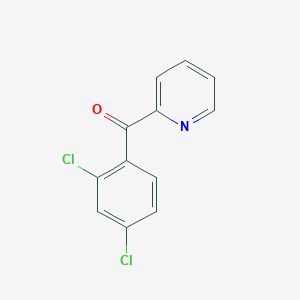

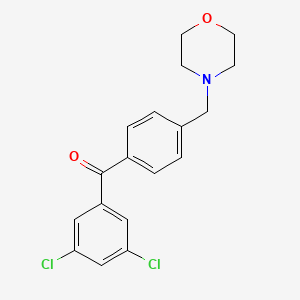

![molecular formula C6H6N4 B1613150 1H-Imidazo[4,5-B]pyridin-6-amine CAS No. 329946-99-8](/img/structure/B1613150.png)

1H-Imidazo[4,5-B]pyridin-6-amine

Overview

Description

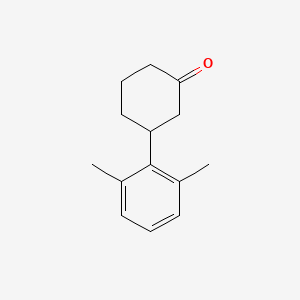

1H-Imidazo[4,5-b]pyridin-6-amine is a chemical compound with the molecular weight of 134.14 . It plays a crucial role in numerous disease conditions .

Synthesis Analysis

A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized using standard methods of organic synthesis .Molecular Structure Analysis

The molecular structure of 1H-Imidazo[4,5-B]pyridin-6-amine is represented by the Inchi Code: 1S/C6H6N4/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2,(H,8,9,10) .Scientific Research Applications

Antiproliferative Activity

1H-Imidazo[4,5-B]pyridin-6-amine: derivatives have been synthesized and evaluated for their antiproliferative effects on human cancer cell lines. Some derivatives, particularly those with an unsubstituted amidino group, have shown selective and strong activity in sub-micromolar inhibitory concentration ranges against colon carcinoma .

Antibacterial Activity

While most tested compounds of 1H-Imidazo[4,5-B]pyridin-6-amine lacked antibacterial activity, specific derivatives demonstrated moderate activity against E. coli. This suggests potential for the development of new antibacterial agents .

Antiviral Activity

Certain bromo-substituted derivatives of 1H-Imidazo[4,5-B]pyridin-6-amine have shown selective but moderate activity against respiratory syncytial virus (RSV), indicating a possible application in antiviral drug development .

Optoelectronic Devices

The structural and chemical diversity of imidazo pyridine compounds makes them suitable for use in optoelectronic devices. Their potential in materials science is significant, especially in the development of new technologies for energy conversion and storage .

Sensors

Imidazo pyridine derivatives are being explored for their use in sensors. These compounds can be designed to react with specific substances, making them useful for detecting environmental pollutants or biological markers .

Anti-Cancer Drugs

The heterocyclic structure of 1H-Imidazo[4,5-B]pyridin-6-amine is advantageous in the rational design of anti-cancer drugs. Its derivatives are being studied for their efficacy in targeting various types of cancer cells .

Confocal Microscopy and Imaging

Due to their fluorescent properties, some imidazo pyridine compounds are used as emitters in confocal microscopy and imaging. This application is crucial for biomedical research, allowing for the visualization of cellular structures and processes .

Therapeutic Agents

Imidazo pyridine patterns are often defined as precursors in the synthesis of a variety of therapeutic agents. Their pharmacological and therapeutic activities have piqued the interest of researchers, leading to the development of new routes to these compounds .

Safety and Hazards

The safety information available indicates that 1H-Imidazo[4,5-B]pyridin-6-amine is a substance that requires careful handling. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Imidazopyridines, including 1H-Imidazo[4,5-B]pyridin-6-amine, have shown potential in several research areas, from materials science to the pharmaceutical field . They have been found to have significant medicinal potential, including as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs . Future research may continue to explore these and other potential applications.

Mechanism of Action

Target of Action

The primary target of 1H-Imidazo[4,5-B]pyridin-6-amine is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

1H-Imidazo[4,5-B]pyridin-6-amine interacts with its target, NF-kappaB, by decreasing its DNA-binding activity . It inhibits NF-kappaB-mediated transcription from the IL6 promoter and displaces RELA/p65 and associated coregulators from the promoter . It is also recruited to the NF-kappaB response element of the CCL2 and IL8 promoters and can displace CREBBP .

Biochemical Pathways

The compound influences the NF-kappaB signaling pathway . This pathway is crucial for the proper functioning of immune cells, and its dysregulation can lead to inflammatory and autoimmune diseases . By inhibiting NF-kappaB, 1H-Imidazo[4,5-B]pyridin-6-amine can potentially modulate these diseases .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazopyridines, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

The molecular and cellular effects of 1H-Imidazo[4,5-B]pyridin-6-amine’s action involve the modulation of the NF-kappaB signaling pathway . By inhibiting NF-kappaB, the compound can decrease the expression of genes involved in inflammation and immune response .

properties

IUPAC Name |

1H-imidazo[4,5-b]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFKCHQBIAIHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631008 | |

| Record name | 1H-Imidazo[4,5-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazo[4,5-B]pyridin-6-amine | |

CAS RN |

329946-99-8 | |

| Record name | 1H-Imidazo[4,5-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.